Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate
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Overview
Description
Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate is a chemical compound with the molecular formula C₉H₁₃N₃O₃S. It is known for its unique structure, which includes a 1,3,4-thiadiazole ring, a functional group that has been extensively studied for its diverse biological activities .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antifungal activity against strains such asAspergillus niger and Candida albicans . These fungi are common pathogens, and inhibiting their growth can help treat infections caused by them.
Mode of Action
It’s likely that the compound interacts with its targets (potentially fungal cells) and inhibits their growth . The specifics of this interaction and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
Given its potential antifungal activity , it may interfere with essential fungal biochemical pathways, leading to inhibited growth.
Result of Action
Based on its potential antifungal activity , it can be inferred that the compound may lead to the death of fungal cells, thereby alleviating infections caused by these pathogens.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound 2-amino-5-ethylthio-1,3,4-thiadiazole has been studied for its ability to inhibit copper corrosion in an aerated 0.50M HCl solution While this is not the same compound, it does suggest that environmental conditions can impact the activity of similar compounds
Biochemical Analysis
Biochemical Properties
Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with α, β tubulin proteins, which are crucial for cell division and structural integrity
Cellular Effects
This compound affects various types of cells and cellular processes. In lung carcinoma cells (A-549), it has demonstrated cytotoxic activity, indicating its potential as an anti-cancer agent . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to inhibited cell proliferation and induced cell death.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of tubulin proteins, preventing their polymerization and thus disrupting the microtubule network essential for cell division . Additionally, it may inhibit other enzymes involved in cellular metabolism, leading to altered metabolic pathways and reduced cell viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit tumor growth. At higher doses, it can cause adverse effects such as organ toxicity and systemic toxicity . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing harmful side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For instance, the compound may inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and altered metabolic flux . These metabolic changes can contribute to the compound’s cytotoxic effects on cancer cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation in target tissues are influenced by its interactions with these transporters . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its accumulation in the cytoplasm can enhance its interaction with tubulin proteins, leading to effective inhibition of microtubule polymerization and disruption of cell division.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate typically involves the reaction of ethyl chlorooxoacetate with 2-amino-1,3,4-thiadiazoles. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate include other 1,3,4-thiadiazole derivatives such as:
- Ethyl oxo[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetate
- Ethyl oxo[(5-methyl-1,3,4-thiadiazol-2-yl)amino]acetate
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the thiadiazole ring, which can significantly influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-3-5-6-11-12-9(16-6)10-7(13)8(14)15-4-2/h3-5H2,1-2H3,(H,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYMIJYDHVSXNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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